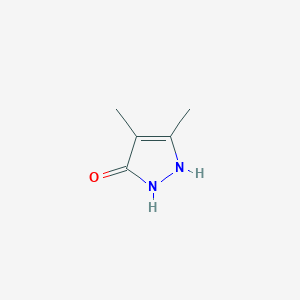
3,4-ジメチル-1H-ピラゾール-5-オール
概要
説明
3,4-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
科学的研究の応用
3,4-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
作用機序
Target of Action
3,4-dimethyl-1H-pyrazol-5-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting the life cycle of these pathogens .
Pharmacokinetics
It is known that the compound is a solid substance, insoluble in water but soluble in ethanol and methanol . This suggests that it may have good bioavailability.
Result of Action
The result of the action of 3,4-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, which are devastating diseases affecting more than 500 million people worldwide .
Action Environment
The action of 3,4-dimethyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s efficacy as a nitrification inhibitor in soil and pure cultures of Nitrosomonas europaea was found to be influenced by the presence of Cu2+ cations . .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of 3,4-dimethyl-1H-pyrazol-5-ol can be achieved by refluxing a mixture of hydrazine hydrate and acetylacetone in ethanol .
Industrial Production Methods
In industrial settings, the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
化学反応の分析
Types of Reactions
3,4-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar in structure but differs in the position of the methyl groups.
1,3-Dimethyl-1H-pyrazol-5-amine: Contains an amino group instead of a hydroxyl group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A bis-pyrazole derivative with different substituents
Uniqueness
3,4-Dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for unique interactions and reactivity compared to other pyrazole derivatives .
特性
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


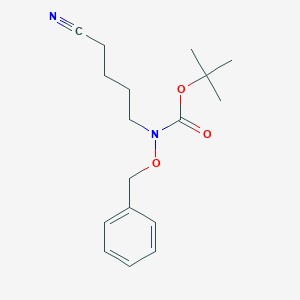
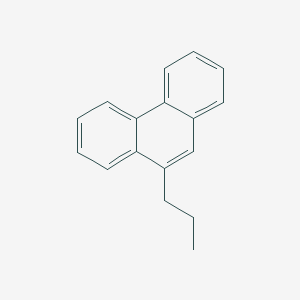

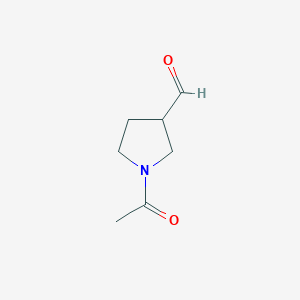
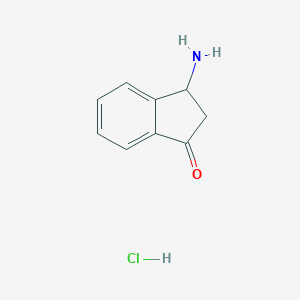

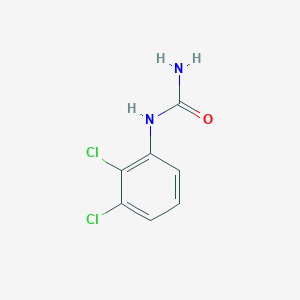

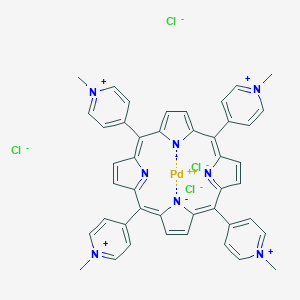
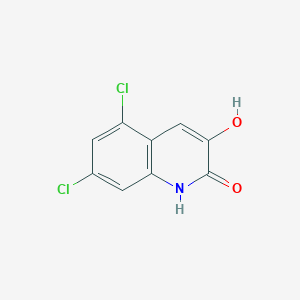
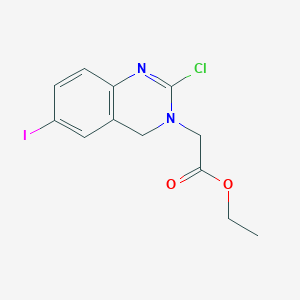
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
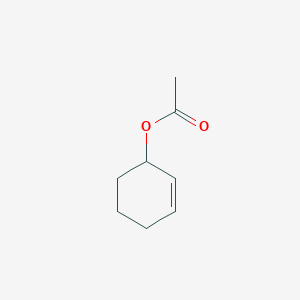
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
